![molecular formula C30H36N2O2 B296019 2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline](/img/structure/B296019.png)
2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline is a chemical compound that has been gaining significant attention in scientific research. This compound, also known as MQO-2, has been found to have potential applications in various fields, including medicine, biology, and chemistry.
Mécanisme D'action
The mechanism of action of 2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of enzymes involved in cancer cell growth. It has also been found to bind to iron ions, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In cancer cells, it has been found to inhibit cell growth and induce cell death. It has also been found to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline in lab experiments is its high stability and solubility in various solvents. This makes it easy to handle and use in experiments. However, one limitation is that the compound is relatively expensive, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the research on 2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline. One direction is to investigate its potential applications in the treatment of cancer and inflammatory diseases. Another direction is to explore its use as a fluorescent probe for the detection of other metal ions in cells. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on biological systems.
Méthodes De Synthèse
The synthesis of 2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline involves a multi-step process that includes the reaction of 2-methyl-8-hydroxyquinoline with 10-bromodecanoic acid, followed by the reaction with potassium carbonate and 2-methyl-8-bromoquinoline. The final product is obtained through the reaction of the intermediate with potassium tert-butoxide and 1-bromo-3-methylbutane. This synthesis method has been optimized to produce high yields of the compound.
Applications De Recherche Scientifique
2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline has been found to have potential applications in various scientific research fields. In medicine, it has been investigated for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells. In biology, it has been used as a fluorescent probe to detect the presence of iron ions in cells. In chemistry, it has been used as a ligand for the synthesis of metal complexes.
Propriétés
Formule moléculaire |
C30H36N2O2 |
|---|---|
Poids moléculaire |
456.6 g/mol |
Nom IUPAC |
2-methyl-8-[10-(2-methylquinolin-8-yl)oxydecoxy]quinoline |
InChI |
InChI=1S/C30H36N2O2/c1-23-17-19-25-13-11-15-27(29(25)31-23)33-21-9-7-5-3-4-6-8-10-22-34-28-16-12-14-26-20-18-24(2)32-30(26)28/h11-20H,3-10,21-22H2,1-2H3 |
Clé InChI |
NBNNSTUGFAMPDF-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2OCCCCCCCCCCOC3=CC=CC4=C3N=C(C=C4)C)C=C1 |
SMILES canonique |
CC1=NC2=C(C=CC=C2OCCCCCCCCCCOC3=CC=CC4=C3N=C(C=C4)C)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-benzylidene-3-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295942.png)
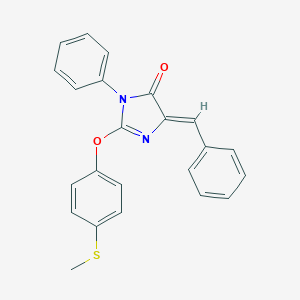
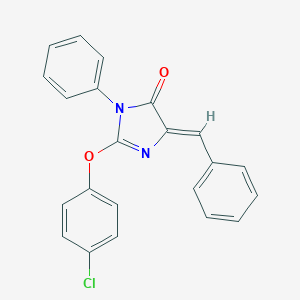
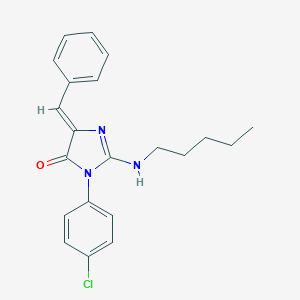
![2-[4-(2-Oxo-1,2-diphenylethylidene)-1,3-dithietan-2-ylidene]-1,2-diphenylethanone](/img/structure/B295950.png)

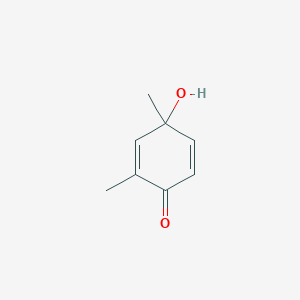
![8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B295953.png)
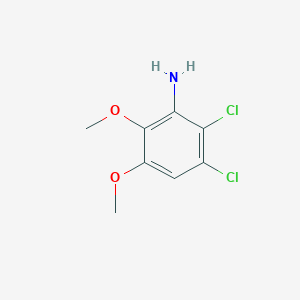
![9H-anthra[1,9-bc][1,5]benzothiazepin-9-one](/img/structure/B295958.png)

